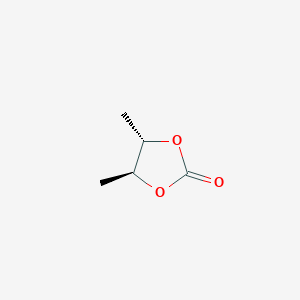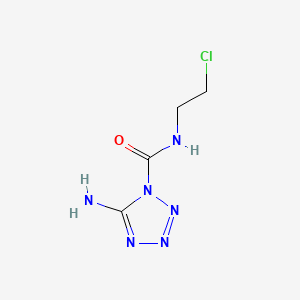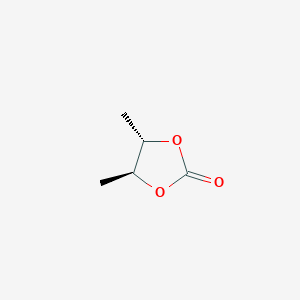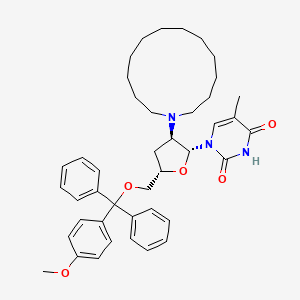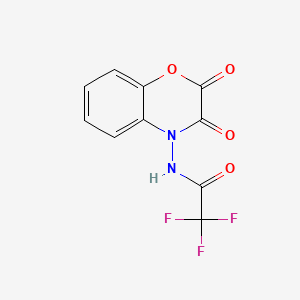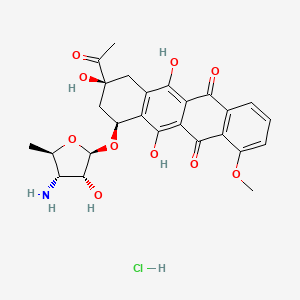
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an active ingredient in certain chemotherapeutic agents, particularly in the treatment of various cancers. The compound’s structure includes multiple functional groups, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacenedione Core: This step involves the construction of the tetracyclic naphthacenedione structure through a series of cyclization reactions.
Functional Group Modifications: Introduction of the acetyl, amino, and methoxy groups is achieved through selective functionalization reactions.
Glycosylation: The attachment of the 3-amino-3,5-dideoxy-beta-D-ribofuranosyl moiety is performed using glycosylation techniques, often involving the use of glycosyl donors and acceptors under acidic or basic conditions.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
This compound has extensive applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Employed in the development of chemotherapeutic agents for cancer treatment, owing to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through:
DNA Intercalation: Inserting itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase Inhibition: Inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Shares structural similarities and is used in the treatment of leukemia.
Epirubicin: A derivative with modified pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to form a hydrochloride salt enhances its solubility and stability, making it a valuable therapeutic agent.
Properties
CAS No. |
79898-13-8 |
|---|---|
Molecular Formula |
C26H28ClNO10 |
Molecular Weight |
550.0 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-4-amino-3-hydroxy-5-methyloxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO10.ClH/c1-9-19(27)24(33)25(36-9)37-14-8-26(34,10(2)28)7-12-16(14)23(32)18-17(21(12)30)20(29)11-5-4-6-13(35-3)15(11)22(18)31;/h4-6,9,14,19,24-25,30,32-34H,7-8,27H2,1-3H3;1H/t9-,14+,19-,24-,25+,26+;/m1./s1 |
InChI Key |
GRXYHNFFJITBLV-ZXAVJILZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Canonical SMILES |
CC1C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


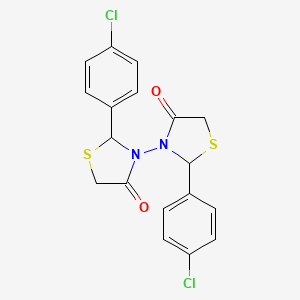
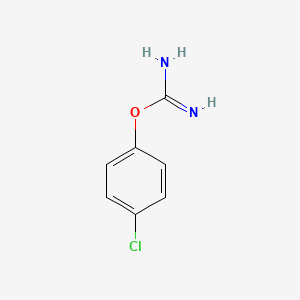
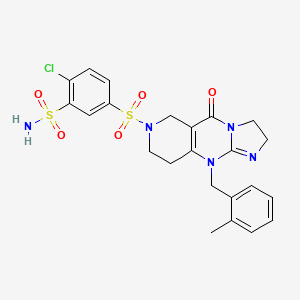

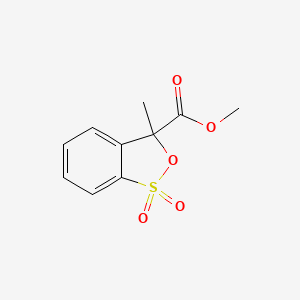
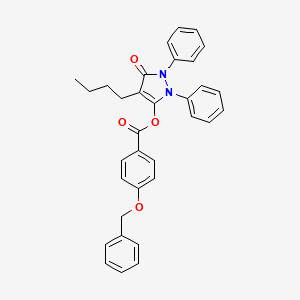
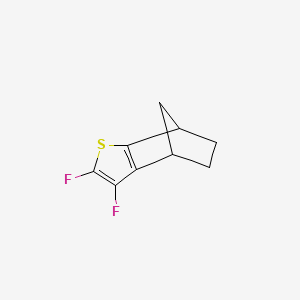
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
